molecular formula C18H22N2O3S B4702508 N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide

N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide

Cat. No. B4702508
M. Wt: 346.4 g/mol
InChI Key: YFPMTHSCSWCBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide, commonly known as NSC 39884, is a chemical compound that has gained significant attention in the field of scientific research due to its various biological activities. This compound belongs to the class of sulfonamide derivatives and has been studied extensively for its potential applications in the treatment of various diseases.

Mechanism of Action

NSC 39884 exerts its biological activities by inhibiting the activity of various enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators in the body. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
NSC 39884 has been found to exhibit various biochemical and physiological effects in the body. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

NSC 39884 has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been shown to exhibit a broad range of biological activities. However, one limitation of NSC 39884 is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of NSC 39884. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine the optimal dosage and administration of NSC 39884 for its various applications.

Scientific Research Applications

NSC 39884 has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c21-24(22,18-8-2-1-3-9-18)19-14-16-6-4-5-7-17(16)15-20-10-12-23-13-11-20/h1-9,19H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPMTHSCSWCBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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